molecular formula C16H23BFNO3 B1445587 4-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine CAS No. 873431-46-0

4-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine

Cat. No.: B1445587
CAS No.: 873431-46-0
M. Wt: 307.2 g/mol
InChI Key: YOJYRVSDQHWBGS-UHFFFAOYSA-N
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Description

4-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine is a compound that combines a fluorinated aromatic ring with a boronic ester and a morpholine moiety. This compound is significant in organic synthesis, particularly in the field of medicinal chemistry, due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Boronic Ester: The starting material, 2-fluoro-4-bromophenyl, is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This reaction forms the boronic ester intermediate.

    Coupling with Morpholine: The boronic ester intermediate is then coupled with morpholine using a Suzuki-Miyaura cross-coupling reaction. This step requires a palladium catalyst and a base, typically potassium carbonate, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine undergoes several types of chemical reactions:

    Substitution Reactions: The fluorine atom on the aromatic ring can be substituted with various nucleophiles under appropriate conditions.

    Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, allowing the formation of carbon-carbon bonds with various aryl or vinyl halides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the boronic ester moiety, to form different functional groups.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or acetate.

    Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides yield biaryl compounds, while substitution reactions with nucleophiles can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine has several applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds due to its ability to form stable carbon-carbon bonds.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of advanced materials, including polymers and electronic devices.

    Biological Studies: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine involves its reactivity at the boronic ester and fluorine sites. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, while the fluorine atom can participate in hydrogen bonding and other interactions. These properties enable the compound to act as a building block in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but with a pyridine ring instead of a phenyl ring.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains a benzaldehyde group instead of a morpholine moiety.

Uniqueness

4-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine is unique due to the combination of a fluorinated aromatic ring, a boronic ester, and a morpholine group. This combination provides distinct reactivity and stability, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

4-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BFNO3/c1-15(2)16(3,4)22-17(21-15)12-5-6-14(13(18)11-12)19-7-9-20-10-8-19/h5-6,11H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJYRVSDQHWBGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCOCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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